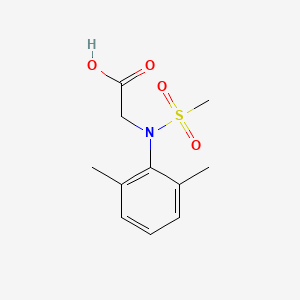![molecular formula C19H15N3O4S B2376911 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole CAS No. 823829-50-1](/img/structure/B2376911.png)
2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an oxazole, which is a type of heterocyclic aromatic organic compound. The oxazole ring is part of many pharmaceutical drugs and useful in organic synthesis . The compound also contains a furyl group, which is a functional group that consists of a furan ring minus a hydrogen atom . It also contains a phenylsulfonyl group, which is a type of organosulfur compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The oxazole ring, for example, is a five-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the phenylsulfonyl group can generate sulfinate anions by oxidation of the corresponding thiolates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactivity
- Extended Oxazoles Synthesis : The synthesis of extended oxazoles via reactions of 2-(phenylsulfonyl)methyl-4,5-diaryloxazoles demonstrates the versatility of the phenylsulfonyl group in synthetic chemistry. This approach highlights the reactivity of the α-sulfonyl anion with various electrophiles, leading to a wide range of products, underscoring the synthetic utility of such compounds in organic chemistry (Patil & Luzzio, 2016).
- Preparation of Disubstituted Oxazoles : The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a C-5 carbanion, reactive towards electrophiles, illustrating a method for synthesizing 2,5-disubstituted-1,3-oxazoles. This process facilitates access to cross-coupling reactions, emphasizing the chemical flexibility of the oxazole ring system (Williams & Fu, 2010).
Potential Therapeutic Applications
- Cytotoxicity and Antibacterial Properties : Research on the synthesis and evaluation of heterocyclic compounds containing oxazole rings with 4-(phenylsulfonyl)phenyl moieties has revealed their potential cytotoxic and antibacterial activities. These studies suggest that such compounds could be explored further for their therapeutic potential, especially in targeting cancer cells and bacterial infections (Apostol et al., 2019).
Antimicrobial Activity
- Sulfone-Linked Bis Heterocycles : The synthesis of novel sulfone-linked bis heterocycles and their subsequent evaluation for antimicrobial activity underscore the potential of sulfone moieties in enhancing the biological activity of heterocyclic compounds. This research provides insight into designing compounds with enhanced antimicrobial properties (Padmavathi et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-27(24,15-7-2-1-3-8-15)19-18(21-13-14-6-4-10-20-12-14)26-17(22-19)16-9-5-11-25-16/h1-12,21H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHMHIFEJIDEFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



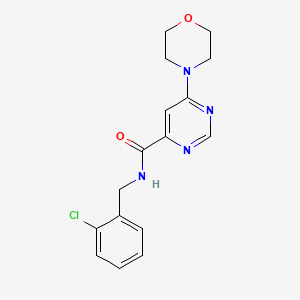
![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)
![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)

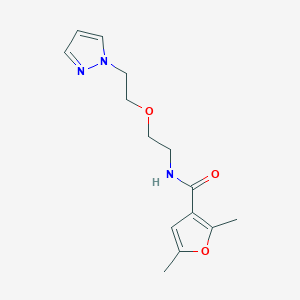
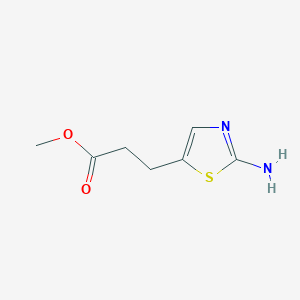
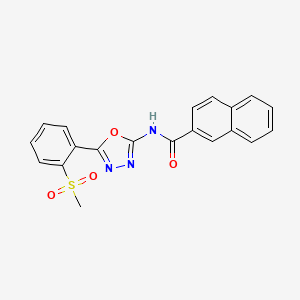
![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)
![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376848.png)
![2-chloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2376850.png)
